CLEC-2 Binding Affinity vs. Sennoside A
In a high-throughput ALPHA screen assay measuring disruption of the podoplanin-CLEC-2 interaction, Katacine exhibited an IC50 of 2.7 µM, directly comparable to sennoside A (IC50 1.3 µM) [1]. Both compounds were the most potent hits from a library of 5,016 compounds, but only Katacine subsequently induced platelet aggregation in functional assays (see Evidence Item 2) [1]. This demonstrates that while sennoside A is a slightly more potent inhibitor of the protein-protein interaction in a biochemical assay, Katacine is the only one of the two that translates into a functional platelet response.
| Evidence Dimension | Inhibition of Podoplanin-CLEC-2 Interaction (IC50) |
|---|---|
| Target Compound Data | 2.7 µM |
| Comparator Or Baseline | Sennoside A (1.3 µM) |
| Quantified Difference | Katacine is 2.1-fold less potent than sennoside A in this biochemical assay |
| Conditions | ALPHA screen assay; recombinant human CLEC-2 and biotinylated podoplanin-rFc |
Why This Matters
This assay confirms that Katacine is a genuine CLEC-2 ligand with potency in the same range as the top hit, providing a quantitative benchmark for researchers selecting a small-molecule CLEC-2 agonist.
- [1] Morán, L. A., Di, Y., Sowa, M. A., Hermida-Nogueira, L., et al. (2022). Katacine Is a New Ligand of CLEC-2 that Acts as a Platelet Agonist. Thrombosis and Haemostasis, 122(8), 1361–1368. View Source
